

Spectroscopic Profile of (5E)-5-Undecenal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Undecenal, (5E)-

Cat. No.: B15178642

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the unsaturated aldehyde, (5E)-5-Undecenal. Due to the limited availability of experimentally verified public data for this specific compound, this guide presents a predictive analysis based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous chemical structures. The information herein is intended to serve as a valuable reference for the identification and characterization of (5E)-5-Undecenal in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: (5E)-5-Undecenal
- Molecular Formula: C₁₁H₂₀O
- Molecular Weight: 168.28 g/mol
- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (5E)-5-Undecenal. These predictions are derived from the analysis of similar long-chain unsaturated aldehydes and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for (5E)-5-Undecenal (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.76	t	1H	H-1 (Aldehyde)
~5.40	m	2H	H-5, H-6 (Olefinic)
~2.42	dt	2H	H-2
~2.05	m	2H	H-4
~1.98	m	2H	H-7
~1.63	p	2H	H-3
~1.2-1.4	m	6H	H-8, H-9, H-10
~0.88	t	3H	H-11

Table 2: Predicted ^{13}C NMR Data for (5E)-5-Undecenal (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~202.5	C-1 (Aldehyde Carbonyl)
~131.5	C-6 (Olefinic)
~129.0	C-5 (Olefinic)
~43.9	C-2
~32.5	C-7
~31.5	C-9
~29.1	C-8
~28.8	C-4
~22.6	C-10
~22.1	C-3
~14.1	C-11

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (5E)-5-Undecenal

Wavenumber (cm^{-1})	Intensity	Assignment
~2925, ~2855	Strong	C-H Stretch (Alkyl)
~2720	Medium	C-H Stretch (Aldehyde)
~1725	Strong	C=O Stretch (Aldehyde)
~1655	Medium to Weak	C=C Stretch (trans-alkene)
~965	Medium	C-H Bend (trans-alkene out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of (5E)-5-Undecenal

m/z Ratio	Predicted Identity of Fragment
168	$[M]^+$ (Molecular Ion)
150	$[M - H_2O]^+$
139	$[M - C_2H_5]^+$
125	$[M - C_3H_7]^+$
111	$[M - C_4H_9]^+$
97	$[C_7H_{13}]^+$ (Allylic cleavage)
83	$[C_6H_{11}]^+$ (Allylic cleavage)
69	$[C_5H_9]^+$
55	$[C_4H_7]^+$
44	$[CH_2=CHOH]^+$ (McLafferty rearrangement)
41	$[C_3H_5]^+$

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data for a medium-chain unsaturated aldehyde like (5E)-5-Undecenal.

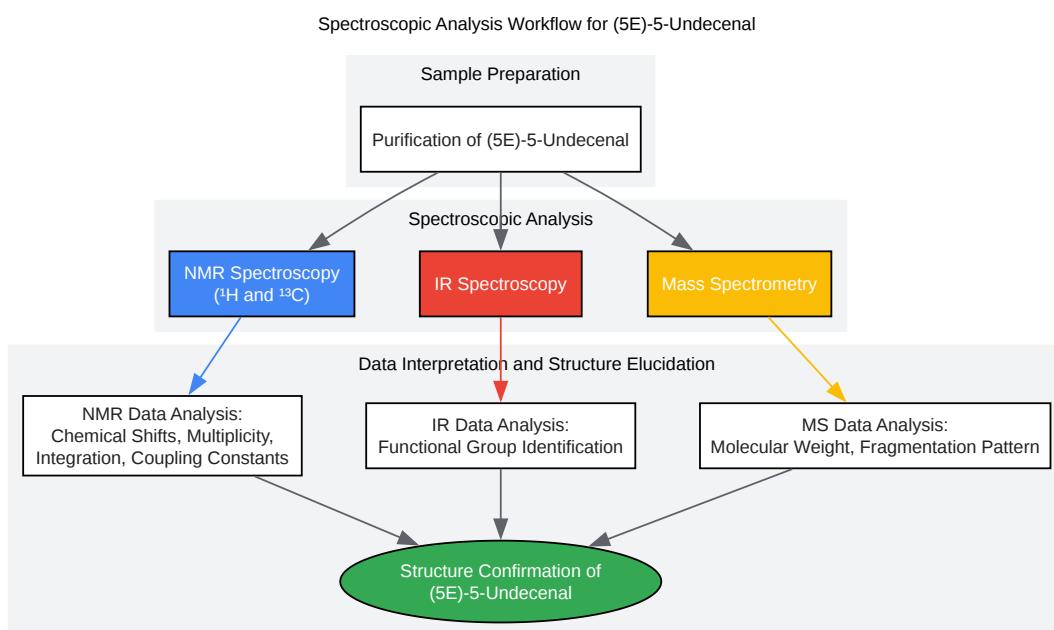
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified (5E)-5-Undecenal in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 100 MHz for a 400 MHz ^1H system. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. For ^1H NMR, integrate the signals to determine the relative number of protons. For both ^1H and ^{13}C NMR, reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As (5E)-5-Undecenal is expected to be a liquid at room temperature, the spectrum can be obtained using a neat sample. Apply a thin film of the purified compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} . An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the purified (5E)-5-Undecenal into the mass spectrometer. For a volatile compound like this, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is suitable.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This will cause fragmentation of the molecule, providing a characteristic fragmentation pattern.
- Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate them based on their mass-to-charge (m/z) ratio.

- Data Analysis: Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule by interpreting the fragmentation pathways (e.g., alpha-cleavage, McLafferty rearrangement).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like (5E)-5-Undecenal.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of (5E)-5-Undecenal.

- To cite this document: BenchChem. [Spectroscopic Profile of (5E)-5-Undecenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15178642#spectroscopic-data-for-5e-5-undecenal-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com